molecular formula C7H7NO3 B594805 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol CAS No. 1246088-43-6

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

Cat. No. B594805
CAS RN: 1246088-43-6
M. Wt: 153.137
InChI Key: SXRLRBBARNJINI-UHFFFAOYSA-N
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Description

“2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol” is a chemical compound with the empirical formula C7H7NO3 . It has a molecular weight of 153.14 g/mol . This compound is a heterocyclic building block .


Synthesis Analysis

The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol and its derivatives has been reported in the literature . One approach involves a Smiles rearrangement using easily available reagents .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Oc1ccnc2OCCOc12 . The InChI representation is 1S/C7H7NO3/c9-5-1-2-8-7-6 (5)10-3-4-11-7/h1-2H,3-4H2, (H,8,9) .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol are not detailed in the search results, it’s worth noting that this compound can be used as a building block in the synthesis of various other compounds .


Physical And Chemical Properties Analysis

This compound is a solid . It has a topological polar surface area of 47.6 Ų . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a complexity of 254 .

Scientific Research Applications

Heterocyclic Building Blocks

“2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol” is used as a heterocyclic building block in the field of organic chemistry . Heterocyclic compounds are widely used in many areas of chemistry due to their unique structures and properties.

Calcium Antagonist Agents

New compounds possessing the “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol” group have been synthesized and tested as calcium antagonist agents . These compounds showed moderate anticalcium activity, indicating potential applications in the treatment of diseases related to calcium imbalance.

Antimicrobial Agents

A series of compounds based on “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol” has been synthesized and tested as potential antimicrobial agents . These compounds could be used in the development of new disinfectants against bacteria and fungi.

Antiplatelet Agents

Isomers with the chemotype of phenoxyl methylene substituted on the “2,3-Dihydro-[1,4]dioxino” ring exhibited potent in vitro antiplatelet activity . These compounds could be used in the development of new drugs for the prevention and treatment of thrombotic disorders.

Metabolic Stability Studies

Compounds based on “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol” have been used in studies of metabolic stability in human liver microsomes . This research could contribute to the understanding of drug metabolism and the development of drugs with improved pharmacokinetic profiles.

Pharmacokinetic Studies

Compounds based on “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol” have been used in pharmacokinetic studies . These studies could provide valuable information for the design of drugs with optimal absorption, distribution, metabolism, and excretion properties.

Mechanism of Action

Some compounds based on the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin structure have been evaluated as antimicrobial agents against pathogenic fungal and bacterial strains . They are known to act by directly disrupting the microbial cell membrane .

properties

IUPAC Name

3,5-dihydro-2H-[1,4]dioxino[2,3-b]pyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-5-1-2-8-7-6(5)10-3-4-11-7/h1-2H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRLRBBARNJINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678385
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

CAS RN

1246088-43-6
Record name 2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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